CCT129202
Overview
Description
CCT129202 is a small-molecule inhibitor that targets the Aurora family of serine/threonine kinases, which are crucial for the regulation of centrosome maturation, chromosome segregation, and cytokinesis during mitosis . This compound is particularly significant in cancer research due to its ability to inhibit the proliferation of tumor cells by inducing apoptosis and causing cell cycle arrest .
Scientific Research Applications
CCT129202 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a tool compound to study the inhibition of Aurora kinases and to understand the structure-activity relationships of kinase inhibitors.
Biology: In biological research, this compound is used to investigate the role of Aurora kinases in cell cycle regulation, chromosome segregation, and cytokinesis. It is also used to study the effects of kinase inhibition on tumor cell proliferation and apoptosis.
Medicine: In medical research, this compound is being explored as a potential therapeutic agent for the treatment of various cancers. Its ability to induce apoptosis and inhibit tumor growth makes it a promising candidate for cancer therapy.
Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs. It serves as a lead compound for the design and synthesis of more potent and selective Aurora kinase inhibitors.
Mechanism of Action
Target of Action
CCT129202 is a highly selective inhibitor of the Aurora kinases . The Aurora kinases, which include Aurora A, B, and C, are a family of serine/threonine kinases that play crucial roles in cell division . They regulate processes such as centrosome maturation, chromosome segregation, and cytokinesis during mitosis .
Mode of Action
This compound acts as an ATP-competitive inhibitor of Aurora kinases . It binds to the ATP-binding site of these kinases, preventing them from phosphorylating their substrates and thus inhibiting their activity . This leads to a disruption in the processes regulated by the Aurora kinases, such as cell division .
Biochemical Pathways
The inhibition of Aurora kinases by this compound affects several biochemical pathways. For instance, it leads to the accumulation of cells with ≥4N DNA content , indicating a disruption in the normal cell cycle . This is likely due to the role of Aurora kinases in regulating mitosis . Additionally, this compound induces the cyclin-dependent kinase inhibitor p21 , leading to Rb hypophosphorylation and E2F inhibition . This contributes to a decrease in thymidine kinase 1 transcription .
Pharmacokinetics
Furthermore, it has been demonstrated to inhibit the growth of HCT116 xenografts in nude mice following intraperitoneal administration .
Result of Action
The inhibition of Aurora kinases by this compound leads to several molecular and cellular effects. It causes a delay in mitosis and abrogates nocodazole-induced mitotic arrest . Additionally, it leads to the formation of abnormal mitotic spindles, resulting in cell death . On a molecular level, this compound downregulates histone H3 phosphorylation .
Biochemical Analysis
Biochemical Properties
CCT129202 shows high selectivity for the Aurora kinases over a panel of other kinases tested . It interacts with Aurora kinases A, B, and C, exhibiting IC50 values of 42, 198, and 227 nM respectively . The compound acts as an ATP-competitive inhibitor of recombinant Aurora A kinase .
Cellular Effects
This compound inhibits proliferation in multiple cultured human tumor cell lines . It causes the accumulation of human tumor cells with ≥4N DNA content, leading to apoptosis . This compound-treated human tumor cells show a delay in mitosis, abrogation of nocodazole-induced mitotic arrest, and spindle defects .
Molecular Mechanism
The molecular mechanism of action of this compound is consistent with the inhibition of Aurora A and Aurora B . This has been shown by monitoring phosphorylation of histone H3 and p53 protein stabilization . This compound induces p21, a cyclin-dependent kinase inhibitor, resulting in the down-regulation of thymidine kinase 1 (TK1) via the Rb pathway .
Temporal Effects in Laboratory Settings
This compound causes the accumulation of human tumor cells with ≥4N DNA content over time . This leads to apoptosis and a delay in mitosis . The compound also abrogates nocodazole-induced mitotic arrest .
Dosage Effects in Animal Models
In xenografts in nude mouse models, this compound is a potent inhibitor of tumor growth . The growth of HCT116 xenografts in nude mice was inhibited after intraperitoneal administration of this compound .
Subcellular Localization
Given its role as an Aurora kinase inhibitor, it likely localizes to the same subcellular compartments as these kinases, which include the centrosome and chromosomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CCT129202 are not extensively documented. it is likely that the synthesis involves standard organic synthesis techniques, including the use of protecting groups, selective functionalization, and purification steps such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
CCT129202 undergoes various chemical reactions, primarily focusing on its interaction with biological targets. It is known to inhibit Aurora kinases by competing with ATP for binding to the kinase active site . This inhibition leads to the accumulation of cells with abnormal DNA content and induces apoptosis.
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include starting materials for the imidazopyridine core, as well as reagents for functionalization such as halogenating agents, reducing agents, and protecting group reagents. The conditions typically involve standard organic synthesis techniques, including heating, stirring, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major product formed from the reactions involving this compound is the compound itself, which is characterized by its ability to inhibit Aurora kinases. The compound is typically isolated in high purity and characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography.
Comparison with Similar Compounds
CCT129202 is unique among Aurora kinase inhibitors due to its high selectivity and potency . Similar compounds include other Aurora kinase inhibitors such as VX-680, MLN8237, and AZD1152 . These compounds also target Aurora kinases but may differ in their selectivity, potency, and pharmacokinetic properties.
VX-680: Also known as MK-0457, VX-680 is a pan-Aurora kinase inhibitor that has shown efficacy in preclinical and clinical studies. It inhibits Aurora A, B, and C kinases with similar potency to this compound.
MLN8237: Also known as Alisertib, MLN8237 is a selective Aurora A kinase inhibitor that has demonstrated antitumor activity in various cancer models. It differs from this compound in its selectivity for Aurora A over Aurora B and C.
AZD1152: Also known as Barasertib, AZD1152 is a selective Aurora B kinase inhibitor that has shown promise in clinical trials for the treatment of hematologic malignancies. It is distinct from this compound in its selectivity for Aurora B.
Properties
IUPAC Name |
2-[4-[6-chloro-2-[4-(dimethylamino)phenyl]-1H-imidazo[4,5-b]pyridin-7-yl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN8OS/c1-30(2)16-5-3-15(4-6-16)21-28-19-20(17(24)13-26-22(19)29-21)32-10-8-31(9-11-32)14-18(33)27-23-25-7-12-34-23/h3-7,12-13H,8-11,14H2,1-2H3,(H,25,27,33)(H,26,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKHWEFPFAGNEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC(=O)NC5=NC=CS5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241406 | |
Record name | CCT-129202 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50241406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942947-93-5 | |
Record name | CCT-129202 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942947935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CCT-129202 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50241406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CCT-129202 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N349V9Q27 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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